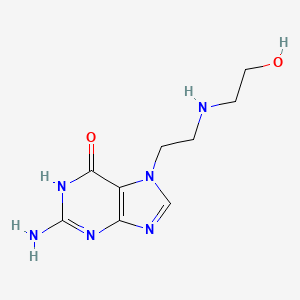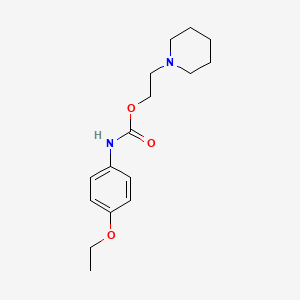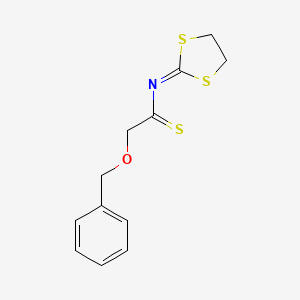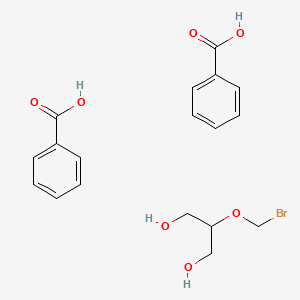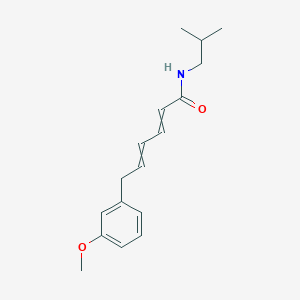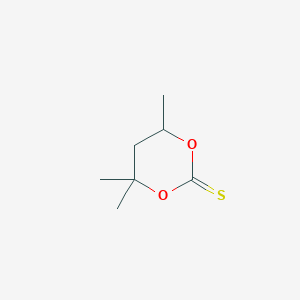
4,4,6-Trimethyl-1,3-dioxane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,6-Trimethyl-1,3-dioxane-2-thione is an organic compound with the molecular formula C7H12O2S It is a heterocyclic compound containing a dioxane ring with three methyl groups and a thione group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3-dioxane-2-thione typically involves the reaction of 4,4,6-Trimethyl-1,3-dioxane with sulfurizing agents. One common method is the reaction of 4,4,6-Trimethyl-1,3-dioxane with Lawesson’s reagent under controlled conditions to introduce the thione group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger-scale production.
化学反应分析
Types of Reactions
4,4,6-Trimethyl-1,3-dioxane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dioxane derivative.
Substitution: The methyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4,4,6-Trimethyl-1,3-dioxane.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4,4,6-Trimethyl-1,3-dioxane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4,6-Trimethyl-1,3-dioxane-2-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophiles. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the thione group.
相似化合物的比较
Similar Compounds
4,4,6-Trimethyl-1,3-dioxane: Lacks the thione group and has different reactivity.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
1,3-Dioxane, 2,4,6-trimethyl-: Another similar compound with different substitution patterns.
Uniqueness
4,4,6-Trimethyl-1,3-dioxane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
102368-18-3 |
|---|---|
分子式 |
C7H12O2S |
分子量 |
160.24 g/mol |
IUPAC 名称 |
4,4,6-trimethyl-1,3-dioxane-2-thione |
InChI |
InChI=1S/C7H12O2S/c1-5-4-7(2,3)9-6(10)8-5/h5H,4H2,1-3H3 |
InChI 键 |
UKKXYMSTFJDDMV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(OC(=S)O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

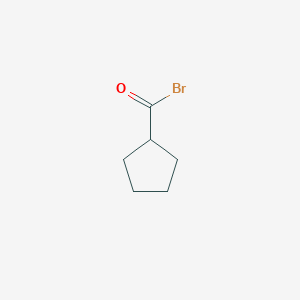
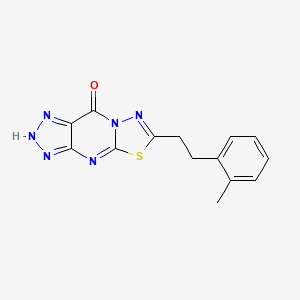
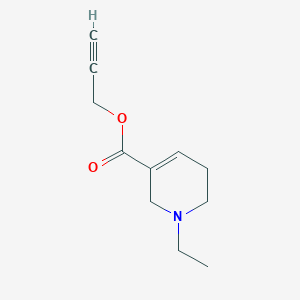
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
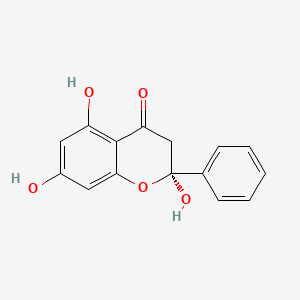
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
